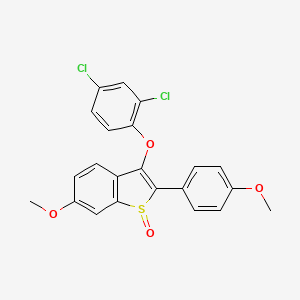
4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione
Übersicht
Beschreibung
The compound appears to contain a 3,4-dichlorobenzyl group. This group is derived from benzene, a six-carbon ring, with two chlorine atoms attached at the 3rd and 4th carbon . The “1lambda~6~,4-thiazinane-1,1-dione” part of the compound suggests the presence of a thiazinane ring, which is a six-membered ring containing one nitrogen and one sulfur atom .
Wissenschaftliche Forschungsanwendungen
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinedione scaffolds have been explored for their potential in treating insulin resistance associated with type 2 diabetes mellitus (T2DM) by inhibiting Protein Tyrosine Phosphatase 1B (PTP 1B), which is a negative regulator of the insulin signaling cascade. Compounds based on TZD scaffolds have shown potent activity against PTP 1B, with modifications to the TZD structure enhancing their selectivity and potency. Notably, a compound with N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene exhibited significant activity, demonstrating the critical role of Z-configuration in the structural framework for designing effective PTP 1B inhibitors (Verma et al., 2019).
Biological Potential of 1,3-Thiazolidin-4-ones
The synthesis and functional analysis of 1,3-thiazolidin-4-one derivatives, including classical isosteres like glitazones, have been extensively studied since the mid-nineteenth century. These compounds have shown significant pharmacological importance and are found in commercial pharmaceuticals. Their synthesis methodologies, including green chemistry approaches, highlight their broad biological potential and importance in medicinal chemistry, with activities against various diseases (Santos et al., 2018).
Environmental Impact and Degradation
Mesotrione, a compound related to the thiazolidinedione family, has been reviewed for its efficiency, effects, and fate in the environment. Being used in maize cultures, mesotrione exhibits a favorable toxicological and environmental profile, with studies indicating no significant risks to humans, other non-target organisms, or the environment. Its degradation in soil is fast, ensuring minimal presence in groundwater, which aligns with current environmental standards and food safety concerns (Carles et al., 2017).
Synthesis and Transformation of Phosphorylated Derivatives
Research on the synthesis and chemical transformations of phosphorylated derivatives of 1,3-azoles, including thiazoles, has shed light on their chemical and biological properties. These compounds are characterized by various types of activity, including insectoacaricidal, sugar-lowering, and neurodegenerative effects, demonstrating the versatility and potential of thiazolidinedione-related structures in developing new pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-10-2-1-9(7-11(10)13)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBDMDIWRMJBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183872 | |
| Record name | Thiomorpholine, 4-[(3,4-dichlorophenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione | |
CAS RN |
477858-30-3 | |
| Record name | Thiomorpholine, 4-[(3,4-dichlorophenyl)methyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477858-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiomorpholine, 4-[(3,4-dichlorophenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)



![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)

![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)


![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)